molecular formula C25H26N6O B2663917 N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-2-(1H-indol-1-yl)acetamide CAS No. 1396870-52-2

N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-2-(1H-indol-1-yl)acetamide

Cat. No.: B2663917
CAS No.: 1396870-52-2
M. Wt: 426.524
InChI Key: ZBPUBGOIBKUUPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-2-(1H-indol-1-yl)acetamide is a useful research compound. Its molecular formula is C25H26N6O and its molecular weight is 426.524. The purity is usually 95%.
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Scientific Research Applications

Histamine H4 Receptor Ligands

A study by Altenbach et al. (2008) delved into structure-activity relationships (SAR) of 2-aminopyrimidines as ligands for the histamine H4 receptor (H4R), highlighting the optimization process that led to compounds with potent in vitro activity. These compounds demonstrated significant anti-inflammatory and antinociceptive effects in animal models, underscoring the potential of H4R antagonists in pain management. The research emphasized the optimization of the pyrimidine 6 position, showcasing the importance of aromatic and secondary amine moieties in enhancing compound efficacy (Altenbach et al., 2008).

Crystal Structure Analysis

Subasri et al. (2017) conducted crystal structure analyses of N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide and its analogs, offering insights into the molecular conformation and potential interactions of related compounds. These studies provide a foundation for understanding the structural aspects of pyrimidine-containing compounds, aiding in the design of molecules with desired biological activities (Subasri et al., 2017).

Peripheral Benzodiazepine Receptor Ligands

Selleri et al. (2005) synthesized and evaluated 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides as selective Peripheral Benzodiazepine Receptor (PBR) ligands. This work included the development of a 3D-QSAR model to assess the impact of various substituents on ligand efficacy and selectivity. Additionally, some compounds were tested for their ability to modulate steroid biosynthesis in C6 glioma cells, highlighting the therapeutic potential of these molecules in neurobiology and inflammation (Selleri et al., 2005).

Insecticidal Applications

Fadda et al. (2017) explored the insecticidal potential of heterocyclic compounds incorporating a thiadiazole moiety against the cotton leafworm, Spodoptera littoralis. This research underscores the utility of pyrimidine-based compounds in developing new insecticidal agents, contributing to agricultural science and pest management strategies (Fadda et al., 2017).

Anticancer and Anti-5-Lipoxygenase Agents

Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines derivatives, evaluating them as anticancer and anti-5-lipoxygenase agents. This study illuminates the compound's dual therapeutic potential, offering a basis for further research into its applications in cancer treatment and inflammation (Rahmouni et al., 2016).

Properties

IUPAC Name

N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-indol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N6O/c32-25(18-31-11-10-21-8-4-5-9-22(21)31)28-23-16-24(27-19-26-23)30-14-12-29(13-15-30)17-20-6-2-1-3-7-20/h1-11,16,19H,12-15,17-18H2,(H,26,27,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBPUBGOIBKUUPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=NC=NC(=C3)NC(=O)CN4C=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.